molecular formula C22H28O5 B1204381 Dihydrocalanolide A CAS No. 183904-53-2

Dihydrocalanolide A

Cat. No.: B1204381
CAS No.: 183904-53-2
M. Wt: 372.5 g/mol
InChI Key: YPUTYHJWWMYIGF-FMTVUPSXSA-N
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Description

(+)-Dihydrocalanolide A is a synthetic derivative inspired by the natural product Calanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) first isolated from the tropical tree Calophyllum lanigerum . This compound is of significant interest in antiviral research for its unique mechanism of action against Human Immunodeficiency Virus Type 1 (HIV-1). Unlike some other NNRTIs, (+)-Dihydrocalanolide A is reported to inhibit reverse transcriptase by binding to a distinct site, which may allow it to remain active against viral strains that have developed resistance to other drugs, such as those with the K103N and Y181C mutations . Its activity is specific to HIV-1 and it is essentially inactive against HIV-2 . The structural modifications in the dihydro derivative are designed to enhance stability and bioavailability for research purposes. Preclinical data on related calanolides indicate a favorable pharmacokinetic profile, including a long half-life, and metabolism primarily mediated by the CYP3A4 pathway . This makes (+)-Dihydrocalanolide A a valuable chemical probe for studying novel inhibition of HIV-1 replication and overcoming drug resistance. This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183904-53-2

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one

InChI

InChI=1S/C22H28O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h10-12,18,24H,6-9H2,1-5H3/t11-,12-,18+/m1/s1

InChI Key

YPUTYHJWWMYIGF-FMTVUPSXSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Other CAS No.

183904-53-2

Synonyms

DHCal A
dihydrocalanolide A
NSC 675451

Origin of Product

United States

Isolation, Structural Elucidation, and Biosynthetic Pathways

Natural Occurrence and Isolation Methodologies from Calophyllum Species

(+)-Dihydrocalanolide A is a naturally occurring pyranocoumarin (B1669404), a class of chemical compounds characterized by a specific tetracyclic structure. researchgate.net These compounds are found almost exclusively within the plant genus Calophyllum, which encompasses around 200 species of tropical trees. nih.gov While the most well-known member of this family is (+)-Calanolide A, first isolated from Calophyllum lanigerum var. austrocoriaceum, (+)-Dihydrocalanolide A has also been isolated from this same species. researchgate.netnih.gov Other species of Calophyllum known to produce various calanolides include C. brasiliense, C. inophyllum, and C. teysmannii. wikipedia.org The presence of these compounds can also be detected in plant callus and cell suspension cultures of C. brasiliense. nih.gov

The isolation of (+)-Dihydrocalanolide A and other calanolides from Calophyllum species is a multi-step process. A typical procedure begins with the extraction of dried and powdered plant material, such as leaves, twigs, or bark. googleapis.com This is often performed using a mixture of organic solvents, for instance, a 1:1 mixture of methanol (B129727) and dichloromethane, followed by a pure methanol extraction. googleapis.com

The structural elucidation of these isolated compounds is accomplished through a combination of spectroscopic methods, including UV, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). nih.gov

Table 1: Natural Sources and Isolation Overview of Calanolides

Compound Family Primary Genus Example Species Initial Extraction Solvents Primary Purification Techniques
CalanolidesCalophyllumC. lanigerum, C. brasiliense, C. inophyllumMethanol, DichloromethaneSolvent Partitioning, Chromatography (Gel Permeation, HPLC)

Biosynthetic Origin and Proposed Enzymatic Pathways of Calanolides

The biosynthesis of calanolides, including (+)-Dihydrocalanolide A, is a complex process that is not yet fully understood. wikipedia.org However, research has outlined a plausible pathway starting from the amino acid L-phenylalanine. nih.govnih.gov This initial precursor is converted through the shikimate pathway to form umbelliferone (B1683723) (7-hydroxycoumarin), a key intermediate in the formation of many coumarins. nih.govnih.gov

From umbelliferone, the pathway is thought to proceed through one of two main routes to form a crucial pyranocoumarin intermediate, dipetalolactone. nih.govwikipedia.org

Route 1: Involves the conversion of umbelliferone to osthenol. nih.gov

Route 2: Proceeds through the formation of 5,7-dihydroxycoumarin. nih.gov

Following the formation of dipetalolactone, it is converted into a 3-propyl-intermediate. nih.govwikipedia.org A significant step in the pathway is the Wagner-Meerwein rearrangement of this intermediate, which creates the precursor for calanolides A, B, and C. nih.govresearchgate.net The final conversions to the specific calanolide (B8761490) molecules are believed to be mediated by cytochrome P450 monooxygenase enzymes. nih.govresearchgate.net

While this general framework is proposed, the specific enzymes that catalyze each step in the calanolide biosynthetic pathway are still largely unknown. nih.govisaaa.org Transcriptome analysis of Calophyllum brasiliense has been used to identify candidate genes that may be involved in this pathway, providing a basis for future research to functionally characterize these enzymes. nih.govisaaa.org The biosynthesis is also known to be influenced by external factors, as studies have shown that nutrient availability, such as potassium levels, can impact the production of calanolides in C. brasiliense seedlings. nih.gov

Table 2: Proposed Biosynthetic Pathway of Calanolides

Precursor/Intermediate Key Transformation Enzyme Class (Proposed)
L-PhenylalanineConverted to UmbelliferonePhenylalanine ammonia-lyase, Cinnamate 4-hydroxylase, etc.
UmbelliferoneFormation of Dipetalolactone (via Osthenol or 5,7-dihydroxycoumarin)P450 monooxygenases, other non-P450 enzymes
DipetalolactoneConversion to 3-propyl-intermediate-
3-propyl-intermediateWagner-Meerwein Rearrangement-
Calanolide PrecursorConversion to Calanolides (A, B, C)P450 monooxygenase

Enantiomeric and Diastereomeric Considerations within the Calanolide Scaffold

The calanolide structure contains multiple chiral centers, leading to the existence of various stereoisomers (enantiomers and diastereomers). nih.govresearchgate.net The specific stereochemistry is crucial for the biological activity of these compounds. mdpi.com The key chiral centers are located at positions C-10, C-11, and C-12 on the D-ring of the molecule. nih.gov

For instance, (+)-Calanolide A is the (10R, 11S, 12S) stereoisomer. nih.gov It has been established that (+)-Calanolide A and (-)-Calanolide B are potent inhibitors of HIV-1, whereas their respective enantiomers, (-)-Calanolide A and (+)-Calanolide B, are inactive. mdpi.com This highlights the strict stereochemical requirement for their activity.

Research into the structure-activity relationships has revealed several key points regarding the stereochemistry:

The relative stereochemistry at C-10 and C-11 is a critical feature. researchgate.netmdpi.com Diastereomers with a 10,11-trans-methylation configuration exhibit the most potent activity. researchgate.netmdpi.com

The (S) configuration of the hydroxyl group at C-12 is also essential for significant anti-HIV effects. researchgate.netmdpi.com Its enantiomer (12R-OH) and other epimeric alcohols show no notable activity. researchgate.net

The hydrogenation of the double bond at C-7 and C-8, which converts calanolide A to dihydrocalanolide A, has little effect on its activity. researchgate.netmdpi.com This indicates that the saturation of this part of the molecule does not significantly alter the conformation required for its function.

Interestingly, while a pure enantiomer is often required for activity, the racemic mixture (±)-12-oxocalanolide A has been shown to be more active than the pure (+)-enantiomer alone, suggesting a potential synergistic effect between the two enantiomers in this specific derivative. mdpi.com

The distinct stereochemical requirements underscore the highly specific nature of the interaction between calanolides and their biological targets. researchgate.netmdpi.com

Synthetic Approaches and Methodological Advancements

Strategies for the Total Synthesis of (+)-Dihydrocalanolide A

The total synthesis of (+)-Dihydrocalanolide A, while not as extensively documented as its unsaturated precursor (+)-Calanolide A, is strategically linked to the synthesis of the latter. A prevalent approach involves the late-stage reduction of the C7-C8 double bond of (+)-Calanolide A. This strategy leverages the well-established synthetic routes to Calanolide (B8761490) A, followed by a selective hydrogenation step.

One common synthetic pathway to the racemic calanolide core involves an oxidation-reduction sequence to control the stereochemistry at the C-12 position. For instance, the synthesis of racemic calanolide A has been achieved, which can then serve as a precursor. lookchem.com The reduction of the Δ7,8-olefin in (+)-Calanolide A has been successfully accomplished using platinum oxide (PtO₂) poisoned with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to yield (+)-7,8-dihydrocalanolide A. lookchem.com This specific method prevents the undesired hydrogenolysis of the benzylic alcohol at C-12, a side reaction observed with other catalysts like palladium on carbon (Pd/C). lookchem.com

The key steps in a hypothetical total synthesis based on established routes would include:

Construction of the Coumarin (B35378) Core: Building the initial chromenone structure, often starting from phloroglucinol (B13840) derivatives.

Formation of the Dihydropyran Ring (Ring C): This is a critical step involving the introduction of the side chain and subsequent cyclization to form the tetrahydropyran (B127337) ring with the correct stereochemistry.

Stereochemical Control: Establishing the three crucial stereocenters at C-10, C-11, and C-12. This can be achieved through stereoselective reactions or by separation of diastereomers.

Final Reduction: A selective hydrogenation of the C7-C8 double bond to afford the final (+)-Dihydrocalanolide A.

Difficulties in the total synthesis of calanolides have been noted, which has spurred the development of more efficient synthetic routes and the synthesis of structurally simpler, yet biologically active, analogues. mdpi.comresearchgate.net

Development of Convergent and Divergent Synthetic Routes for Calanolide Analogues

To overcome the challenges associated with the total synthesis of the natural product and to explore the structure-activity relationships (SAR), both convergent and divergent synthetic strategies have been employed to create a wide array of calanolide analogues.

Divergent Synthesis: This approach is particularly efficient for generating a library of related compounds from a common intermediate. A key intermediate for the divergent synthesis of calanolide analogues is 5-hydroxy-2,2-dimethyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one, which contains the A, B, and D rings of the calanolide scaffold. mdpi.com From this common precursor, various modifications, particularly to Ring C, can be introduced. Examples of divergent pathways from this intermediate include:

Suzuki Cross-Coupling: Sulfonylation of the C5-hydroxyl group followed by a Suzuki cross-coupling reaction with various (hetero)aryl boronic acids allows for the introduction of diverse aromatic groups. mdpi.com

Mannich Reaction: Aminomethylation via the Mannich reaction introduces different amine functionalities. mdpi.com

Reaction with 1,2,4-Triazines: Incorporation of nitrogen-containing heterocycles in place of Ring C has also been explored. mdpi.com

This strategy allows for the creation of numerous analogues from a single, readily available precursor, facilitating extensive SAR studies.

Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized independently and then joined together at a late stage. For calanolide analogues, this could involve the synthesis of a substituted coumarin fragment (Rings A and B) and a separate dihydropyran fragment (Ring C). These two key fragments would then be coupled to form the final tetracyclic structure. This method allows for greater flexibility in modifying each piece of the molecule independently before the final assembly. While less documented for calanolide analogues specifically, this strategy is a cornerstone of complex molecule synthesis.

The table below summarizes some divergent pathways used for synthesizing Calanolide A analogues.

Common IntermediateReaction TypeReagentsResulting Modification
5-hydroxy-2,2-dimethyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-oneSuzuki Cross-Coupling1. Tf₂O, Pyridine; 2. (Het)Aryl Boronic Acid, Pd CatalystIntroduction of various (hetero)aryl groups at C5
5-hydroxy-2,2-dimethyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-oneMannich ReactionFormaldehyde, Cyclic Aliphatic AminesAddition of aminomethyl groups at C6
5-hydroxy-2,2-dimethyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-oneTriazine Condensation1,2,4-TriazinesFormation of a triazine-based Ring C analogue at C6

Data sourced from references mdpi.comresearchgate.net.

Chemoenzymatic and Stereoselective Synthesis Methodologies

Given the importance of stereochemistry for the biological activity of calanolides, stereoselective and chemoenzymatic methods are highly valuable. The unnatural enantiomer of Calanolide A, for example, is devoid of anti-HIV activity. lookchem.com

Stereoselective Synthesis: Achieving the correct stereoconfiguration at C-10, C-11, and C-12 is a primary challenge. Stereoselective strategies often focus on the construction of the dihydropyran ring.

Oxidation-Reduction: An effective method to control the stereochemistry at C-12 involves the oxidation of a C-12 hydroxyl group to a ketone, followed by a stereoselective reduction. For instance, the reduction of (-)-12-oxocalanolide B with sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (CeCl₃) preferentially yields (-)-Calanolide A, which has the opposite stereochemistry at C-12 to the desired natural (+)-Calanolide A. lookchem.com This highlights the potential for reagent-controlled stereoselection.

Chiral Pool Synthesis: Utilizing chiral starting materials to introduce the desired stereocenters is another common strategy in natural product synthesis.

Asymmetric Catalysis: Methods like the Sharpless asymmetric epoxidation or diastereoselective Prins cyclizations are powerful tools for setting stereocenters in the synthesis of pyran-containing molecules and could be applied to dihydrocalanolide synthesis. organic-chemistry.org

Chemoenzymatic Synthesis: This approach combines traditional chemical synthesis with enzymatic transformations to leverage the high selectivity of enzymes. While specific chemoenzymatic routes to (+)-Dihydrocalanolide A are not widely reported, the synthesis of the core tetrahydropyran ring is amenable to this strategy.

Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols or esters. A key alcohol intermediate in the synthesis of the dihydropyran ring could be resolved using a lipase-catalyzed enantioselective acetylation, providing access to enantiomerically pure building blocks. nih.gov This would be a crucial step in ensuring the final product is the correct enantiomer.

Enzymatic Hydroxylation: Enzymes like cytochrome P450 monooxygenases can perform late-stage C-H functionalization with high regio- and stereoselectivity, potentially introducing hydroxyl groups at specific positions on the dihydrocalanolide scaffold.

The application of these methods can significantly simplify the synthesis of enantiomerically pure (+)-Dihydrocalanolide A and its analogues. rjpbr.com

Novel Synthetic Transformations in the Generation of Dihydrocalanolide Scaffolds

The development of novel synthetic methods is crucial for improving the efficiency of synthesis and for creating structural diversity. Several modern synthetic transformations have been applied to the construction of the dihydrocalanolide core, which is a dihydropyranocoumarin.

Multicomponent Reactions (MCRs): One-pot procedures that combine three or more reactants are highly efficient for building molecular complexity. A novel one-pot, catalyst-free synthesis of 3,4-dihydrocoumarin derivatives has been developed using 2-hydroxybenzaldehydes, Meldrum's acid, and isocyanides. nih.gov Such strategies can rapidly generate the coumarin portion of the scaffold.

Intramolecular Cycloadditions: The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings. Diastereoselective synthesis of novel spiro-pyrrolidine-fused coumarins has been achieved via an intermolecular [3+2] cycloaddition, showcasing a method to build complex fused ring systems onto the coumarin core. mdpi.com

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool in modern organic synthesis. Beyond the Suzuki coupling mentioned earlier, palladium-catalyzed intramolecular alkoxycarbonylation has been used to construct tetrasubstituted cis-tetrahydropyran rings with high stereoselectivity, a key structural feature of the dihydrocalanolide C ring. researchgate.net

Cascade Reactions: A single synthetic operation that leads to the formation of multiple chemical bonds can significantly shorten a synthetic sequence. The synthesis of tropanes via a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade demonstrates a powerful strategy for rapidly assembling complex heterocyclic scaffolds that could be adapted for dihydrocalanolide synthesis. nih.gov

The table below highlights some of these novel transformations.

Transformation TypeKey ReactionScaffold TargetedSignificance
Multicomponent ReactionIsocyanide-based three-component reactionDihydrocoumarinRapid, catalyst-free assembly of the core coumarin ring system. nih.gov
CycloadditionIntermolecular [3+2] CycloadditionSpiro-fused CoumarinsDiastereoselective formation of complex, fused heterocyclic systems. mdpi.com
Palladium-Catalyzed CyclizationIntramolecular AlkoxycarbonylationTetrahydropyranStereoselective construction of the highly substituted C ring. researchgate.net
Cascade ReactionRing-Opening / [3+2] CycloadditionFused HeterocyclesEfficient, one-pot formation of multiple rings and stereocenters. nih.gov

Mechanistic Investigations of Biological Activities

Exploration of Antiviral Activity against Drug-Resistant Strains of HIV-1

The emergence of drug-resistant HIV-1 strains is a major obstacle in antiretroviral therapy. nih.gov NNRTIs are particularly susceptible to resistance, often arising from single amino acid mutations in the RT binding pocket. nih.gov (+)-Dihydrocalanolide A and its related compounds have been evaluated against a panel of NNRTI-resistant viral strains.

These compounds show a unique resistance profile. Notably, they retain significant activity against strains carrying the Y181C mutation, which is one of the most common mutations conferring resistance to many first-generation NNRTIs. nih.govasm.org They also show activity against viruses with the K103N mutation. drugbank.com However, the activity of the calanolides, including dihydrocostatolide (B1217608), is diminished against viruses with mutations at other positions, such as L100I, K103N, T139I, and Y188C/H. nih.govasm.orgdrugbank.com The distinct cross-resistance profile suggests that the calanolides may interact differently with the reverse transcriptase enzyme compared to other NNRTIs, which could be attributed to their complex binding mechanism. nih.gov

Table 3: Activity of Calanolides Against NNRTI-Resistant HIV-1 Strains

RT MutationEffect on Calanolide (B8761490) ActivityReference
Y181CRetains enhanced (10-fold) antiviral activity. nih.govasm.org
K103NRetains activity. drugbank.com
L100IDecreased activity. nih.gov
T139IDecreased activity. nih.gov
Y188C/HDecreased activity. nih.govdrugbank.com

Molecular Basis of Non-HIV-1 Biological Activities (e.g., Anticancer, Antimicrobial)

While the primary focus of research on (+)-Dihydrocalanolide A has been its anti-HIV properties, investigations have explored other potential biological activities.

Initial screening of (+)-Calanolide A by the U.S. National Cancer Institute did not identify it as a potent anticancer agent. asianjpr.com There is currently a lack of substantial research into a specific molecular basis for any anticancer activity of (+)-Dihydrocalanolide A.

In contrast, significant antimicrobial activity has been identified for (+)-Calanolide A against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov This is particularly relevant given the high rates of co-infection between HIV and tuberculosis. Studies have shown that (+)-Calanolide A is effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov Preliminary mechanistic studies suggest that its antimycobacterial action involves the rapid inhibition of nucleic acid synthesis, specifically targeting both RNA and DNA synthesis, which is subsequently followed by the inhibition of protein synthesis. nih.gov Because the compound is active against rifampin-resistant strains, it is believed to act on a different target than rifampin, which also inhibits RNA synthesis. nih.gov This indicates that the pyranocoumarin (B1669404) structure represents a novel pharmacophore for anti-tuberculosis activity. nih.gov

Structure Activity Relationship Sar Studies of + Dihydrocalanolide a and Its Analogues

Impact of Stereochemical Configuration on Biological Potency

The three-dimensional arrangement of atoms, or stereochemistry, within the calanolide (B8761490) scaffold plays a pivotal role in its anti-HIV activity. nih.govmdpi.com Specifically, the chiral centers at positions C-10, C-11, and C-12 in the dihydropyran ring (Ring D) are of paramount importance. nih.gov

Research has consistently shown that the all-trans configuration of the substituents on the dihydropyran ring, as seen in (+)-calanolide A (10R, 11S, 12S), is essential for optimal anti-HIV-1 activity. nih.govmdpi.com Any deviation from this specific stereochemistry can lead to a significant reduction or complete loss of potency. For instance, the anti-HIV activity of (-)-calanolide B is less potent than that of (+)-calanolide A, a difference attributed to their differing stereochemistry at these chiral centers. nih.gov Furthermore, the inactivity of (+)-calanolide C, despite possessing the necessary pharmacophoric ring D and a C-4 propyl group, is thought to be due to the β-cis orientation of the methyl groups at C-10 and C-11. mdpi.com This highlights the stringent stereochemical requirements for effective interaction with the biological target.

While the stereochemistry at C-10 and C-11 is critical, the configuration of the C-12 hydroxyl group appears to be more flexible. Studies have indicated that both the R and S configurations at C-12 can be accommodated without a complete loss of activity, although the S configuration, as found in (+)-calanolide A, is generally preferred for maximal potency. nih.govmdpi.comthieme-connect.comsemanticscholar.orgd-nb.infothieme-connect.com

Modifications of the Dihydropyran Ring (Ring C) and their Functional Consequences

The dihydropyran ring, designated as Ring C, is a key pharmacophoric element of (+)-Dihydrocalanolide A. Modifications to this ring, particularly concerning its substituents, have profound effects on the molecule's biological activity.

Substituent Effects at C-10 and C-11 on Activity

The presence of methyl groups at both the C-10 and C-11 positions of the dihydropyran ring has been identified as a crucial requirement for the anti-HIV activity of calanolides. nih.govmdpi.comthieme-connect.comsemanticscholar.orgd-nb.infothieme-connect.com The specific stereochemical orientation of these methyl groups, as discussed previously, is also vital. The trans relationship between the C-10 methyl and the C-11 methyl is a key feature for potent inhibition of the HIV-1 reverse transcriptase enzyme.

Role of the C-12 Hydroxyl Group and its Chemical Modifications

The hydroxyl group at the C-12 position is another critical determinant of the anti-HIV-1 activity of calanolides. thieme-connect.comd-nb.infothieme-connect.com This functional group is believed to act as a hydrogen bond acceptor, an interaction that is vital for the molecule's binding to its target. nih.govmdpi.comsemanticscholar.org

While the presence of the C-12 hydroxyl group is important, its absolute stereochemistry (R or S) is considered less critical than the stereochemistry at C-10 and C-11. nih.govmdpi.comsemanticscholar.org However, complete removal or certain modifications of this hydroxyl group can lead to a loss of activity. For example, compounds lacking a fully reduced oxygen functionality at C-12 have been found to be inactive. googleapis.com This underscores the importance of a hydrogen-bonding capable group at this position.

Influence of Substitutions on the Coumarin (B35378) Core Structure

The coumarin core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrone ring, provides the foundational scaffold for (+)-Dihydrocalanolide A. Substitutions on this core, particularly at the C-4 position, have a significant impact on antiviral potency.

Studies have revealed that the nature of the substituent at the C-4 position of the lactone ring is a key determinant of activity. thieme-connect.comd-nb.infothieme-connect.com For instance, cordatolides, which possess a methyl group at C-4, are approximately 50 times less active against HIV-1 reverse transcriptase than (+)-calanolide A, which has an n-propyl group at this position. thieme-connect.comd-nb.info This suggests that a bulkier, lipophilic group at C-4 is favorable for enhanced anti-HIV activity. nih.govsemanticscholar.org Inophyllums, which feature a phenyl group at C-4, represent another class of active calanolide-type coumarins. thieme-connect.comd-nb.info

The saturation of the C7-C8 double bond in the coumarin nucleus, as in (+)-dihydrocalanolide A, has been observed to decrease toxicity compared to its unsaturated counterpart, calanolide A. ss-pub.org This highlights a potential avenue for developing analogues with improved safety profiles.

Computational Chemistry and Molecular Modeling in SAR Prediction

In recent years, computational chemistry and molecular modeling have become indispensable tools in drug discovery, offering insights into the molecular interactions that govern biological activity. kallipos.grtarosdiscovery.comnovapublishers.comgoogle.comwiley.com These methods are increasingly being applied to understand and predict the structure-activity relationships of compounds like (+)-Dihydrocalanolide A.

Docking Simulations and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex. nih.govlongdom.orgnih.gov This method is instrumental in virtual screening and for elucidating the binding modes of potential drug candidates. nih.govlongdom.org

For coumarin derivatives, docking studies have been employed to predict their binding modes to various biological targets. mdpi-res.com In the context of HIV-1 reverse transcriptase, docking simulations can help to visualize how (+)-Dihydrocalanolide A and its analogues fit into the enzyme's binding pocket. These simulations can rationalize the observed SAR data, for example, by showing how the crucial methyl groups at C-10 and C-11 and the hydroxyl group at C-12 form key interactions with amino acid residues in the active site. By predicting the binding energies and poses of novel analogues, docking can guide the synthesis of more potent inhibitors. nih.gov The integration of molecular docking with more rigorous methods like molecular dynamics simulations can further refine these predictions and provide a more dynamic picture of the binding process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning-based models that correlate the biological activity of compounds with their physicochemical properties and structural features. wikipedia.org In the context of (+)-Dihydrocalanolide A and its analogues, QSAR studies have been instrumental in understanding the structural requirements for anti-HIV-1 activity and in guiding the design of more potent derivatives.

Several QSAR studies have been conducted on calanolide analogues to elucidate the key molecular descriptors that govern their inhibitory activity against HIV-1 reverse transcriptase (RT). researchgate.netrjpbcs.com These studies typically involve the generation of a dataset of calanolide analogues with their corresponding biological activities, followed by the calculation of various molecular descriptors and the development of a mathematical model that links these two.

One such study on a series of 52 calanolide analogues identified a QSAR model with a good correlation coefficient (R = 0.806), indicating a strong relationship between the selected descriptors and the anti-HIV-1 activity. rjpbcs.com The analysis revealed that structural features such as a circular molecular structure and specific substitutions on the A, B, and C rings are crucial for potency. rjpbcs.com Specifically, substitutions with less steric hindrance and lower molar volume are preferred. rjpbcs.com Furthermore, the model suggested that substitution at the C-12 position with less electron-attracting groups would be beneficial for enhancing activity. rjpbcs.com

Another QSAR investigation established a model with a high regression performance (R² = 0.885). researchgate.net This study highlighted the importance of the surface area of the substituent group at the C-10 position and the distance between the O13 and X14 atoms (where X can be oxygen, nitrogen, or sulfur) in determining the anti-HIV-1 inhibitory activity. researchgate.net

The general form of a QSAR model can be expressed as: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

For calanolide analogues, these properties often include steric, thermodynamic, and electronic descriptors. researchgate.netrjpbcs.com

Detailed Research Findings

Research into the QSAR of calanolide analogues has yielded specific insights into the structural modifications that can enhance or diminish anti-HIV-1 activity.

A significant finding from QSAR studies is the importance of the stereochemistry at the C-10 and C-11 positions. Analogues with a cis relationship between the alkyl groups at these positions were found to be completely inactive. nih.gov However, ketone derivatives at the 12-position with a cis relationship between the 10- and 11-methyl groups did show some anti-HIV activity, representing a notable exception. nih.gov

Modifications to the substituents on the dihydropyran ring (ring C) have been extensively studied. Key findings include:

Removal of the 10-methyl group: This modification led to a decrease in anti-HIV activity. nih.gov

Substitution of the 10-methyl group: Replacing the methyl group with an ethyl group resulted in only a slight reduction in potency, while substitution with a larger isopropyl group completely abolished the activity. nih.gov

Addition of a methyl group: Introducing an extra methyl group at either the C-10 or C-11 position led to decreased activity. nih.gov

Further investigations into racemic 11-demethyl-12-oxo calanolide A, which has fewer chiral centers, showed comparable inhibitory activity to (+)-calanolide A but with a better therapeutic index. acs.org This led to the synthesis of a library of analogues based on this template. A standout compound from this series, 10-bromomethyl-11-demethyl-12-oxo calanolide A, exhibited significantly higher inhibitory potency. acs.org This underscores the potential for modifications at the C-10 position to yield highly active drug candidates. acs.org

Table 1: Key Findings from QSAR Studies of Calanolide Analogues

Structural ModificationEffect on Anti-HIV-1 ActivityReference
cis-Relationship of C-10/C-11 Alkyl GroupsComplete loss of activity nih.gov
Removal of 10-methyl groupDecreased activity nih.gov
Substitution of 10-methyl with ethylMaintained activity (slight decrease) nih.gov
Substitution of 10-methyl with isopropylComplete loss of activity nih.gov
Addition of methyl at C-10 or C-11Decreased activity nih.gov
12-keto derivativesExhibited anti-HIV activity nih.gov
10-bromomethyl-11-demethyl-12-oxo analogueSignificantly higher potency acs.org

These QSAR studies provide a quantitative framework for understanding the structure-activity relationships of calanolide analogues and offer valuable guidance for the rational design of new and more effective anti-HIV-1 agents.

Preclinical Pharmacological Evaluation and Drug Development Research

In vitro Pharmacokinetic Profiles in Research Models (e.g., Metabolic Stability, Epimerization Tendencies)

The in vitro pharmacokinetic profile of (+)-Dihydrocalanolide A has been evaluated to determine its potential as a viable drug candidate, with a focus on its metabolic stability and potential for chemical changes in biological systems. Metabolic stability, often assessed using liver-derived systems like microsomes or hepatocytes, provides an early indication of how a compound might be processed in the body. thermofisher.comsrce.hradmescope.comif-pan.krakow.pl These studies are critical for screening new chemical entities and guiding structural modifications to improve their pharmacokinetic properties. thermofisher.com

In comparative studies using in vitro models, (+)-Dihydrocalanolide A has demonstrated greater metabolic stability than its parent compound, (+)-Calanolide A. This increased stability suggests a slower rate of biotransformation, which could translate to a longer duration of action in vivo. nih.govmdpi-res.com

A key consideration for calanolides is the potential for epimerization, a process where the spatial arrangement of an atom is altered, potentially leading to an inactive form. For (+)-Dihydrocalanolide A, this involves the conversion to its inactive epimer, (+)-dihydrocalanolide B. nih.govmdpi-res.comnih.gov While this conversion has been observed in vitro, particularly under acidic conditions, studies in animal models have not detected the epimer form in plasma following administration of (+)-Dihydrocalanolide A. nih.govmdpi-res.comnih.gov This suggests that despite in vitro tendencies, epimerization may not be a significant issue in a physiological context.

In Vitro ParameterFinding for (+)-Dihydrocalanolide AComparison to (+)-Calanolide AReference
Metabolic StabilityHigher metabolic stabilityMore stable than (+)-Calanolide A nih.govmdpi-res.com
EpimerizationConversion to inactive epimer, (+)-dihydrocalanolide B, observed in vitro under acidic conditions.Similar potential for epimerization in vitro, but not observed in vivo in plasma. nih.govmdpi-res.comnih.gov

Comparative Pharmacokinetic Analyses of (+)-Dihydrocalanolide A versus Related Calanolides in Animal Models

Comparative pharmacokinetic studies in animal models, such as mice, have been essential in highlighting the potential advantages of (+)-Dihydrocalanolide A over its parent compound, (+)-Calanolide A. nih.gov These analyses focus on parameters like bioavailability, which indicates the proportion of a drug that enters circulation and becomes active. nih.gov

Despite some differences in pharmacokinetic parameters such as clearance rates, the enhanced oral bioavailability of the dihydro derivative is a significant finding. nih.gov This suggests that (+)-Dihydrocalanolide A may be a more suitable candidate for further preclinical and potential clinical development as an oral medication. nih.gov

Pharmacokinetic Parameter(+)-Dihydrocalanolide A(+)-Calanolide AAnimal ModelReference
Oral Bioavailability (F)46.8%13.2%CD2F1 mice nih.gov
Clearance3.6 L/h/kg2.7 L/h/kgCD2F1 mice nih.gov
AUC (Area Under the Curve)6.9 (μg/mL).hr9.4 (μg/mL).hrCD2F1 mice nih.gov

In vitro Efficacy Studies in Relevant Biological Systems

(+)-Dihydrocalanolide A is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govresearchgate.net Its mechanism of action involves the specific inhibition of the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1). nih.govdrugbank.com Like other NNRTIs, it binds to a hydrophobic pocket on the enzyme, which is distinct from the active site where nucleoside analogs bind. thieme-connect.com This binding induces a conformational change that inhibits the enzyme's function, thereby preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. mdpi.comnih.gov

In vitro studies have demonstrated that calanolides are effective against a variety of HIV-1 strains. asm.org A significant feature of this class of compounds is their activity against NNRTI-resistant strains of HIV-1, particularly those with the Y181C mutation in the reverse transcriptase. nih.govnih.govasm.org The calanolide (B8761490) analogs show about a 10-fold enhanced antiviral activity against viruses with this mutation. nih.govnih.govasm.org However, their activity can be reduced against viruses with other mutations, such as at residues L100, K103, and Y188. asm.orgnih.gov The unique resistance profile suggests that calanolides interact with the RT enzyme in a mechanistically different way compared to other NNRTIs. nih.govasm.org

Studies have shown that (+)-Dihydrocalanolide A and its related compounds, like (-)-calanolide B (costatolide) and (-)-dihydrocalanolide B (dihydrocostatolide), possess similar antiviral properties. nih.govnih.govnih.gov The efficacy of these compounds has been demonstrated in various human cell lines, including T-cells and macrophages. asm.org

CompoundMechanism of ActionKey In Vitro Efficacy FindingsReference
(+)-Dihydrocalanolide ANon-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.Possesses antiviral properties similar to (+)-Calanolide A. Active against NNRTI-resistant HIV-1 strains (e.g., Y181C mutation). nih.govnih.govnih.gov

Investigation of Potential Drug-Drug Interactions at a Mechanistic Level (e.g., Synergy with other Antiviral Agents)

The investigation of drug-drug interactions is a crucial component of preclinical development, focusing on both pharmacokinetic and pharmacodynamic interactions. viralhepatitisjournal.org Pharmacokinetic interactions often involve the inhibition or induction of drug-metabolizing enzymes like the cytochrome P450 (CYP) system, while pharmacodynamic interactions relate to the combined effect of drugs on their therapeutic target. viralhepatitisjournal.orgnih.gov

For calanolides, including (+)-Dihydrocalanolide A, studies have explored their potential for synergistic effects when used in combination with other classes of anti-HIV drugs. nih.gov Synergistic interactions, where the combined effect is greater than the sum of the individual effects, are highly desirable in antiviral therapy as they can increase efficacy and help prevent the development of drug resistance. nih.gov

In vitro studies have shown that calanolides can act synergistically with nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (B1683550) (AZT), as well as with protease inhibitors such as ritonavir, saquinavir, and nelfinavir. nih.govthieme-connect.comd-nb.infonih.govasm.org Additive interactions were generally observed when combined with other NNRTIs. nih.govasm.org These findings suggest that calanolides could be valuable components of combination antiretroviral therapy. nih.govthieme-connect.comnih.gov The mechanistic basis for this synergy lies in targeting different stages of the HIV life cycle or different sites on the same viral enzyme. asm.org

Combination with (+)-Dihydrocalanolide A (or related Calanolides)Type of InteractionMechanistic ImplicationReference
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) (e.g., Zidovudine, Lamivudine)SynergisticTargeting the same enzyme (Reverse Transcriptase) at different sites. thieme-connect.comnih.govasm.org
Protease Inhibitors (PIs) (e.g., Ritonavir, Saquinavir, Nelfinavir)SynergisticTargeting different enzymes in the HIV life cycle (Reverse Transcriptase and Protease). thieme-connect.comd-nb.infonih.govasm.org
Other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)AdditiveGenerally targeting the same binding pocket on the Reverse Transcriptase. nih.govasm.org

Future Research Directions and Translational Perspectives

Advancements in Analogue Design for Enhanced Potency and Selectivity

The quest to improve upon the therapeutic properties of natural products is a cornerstone of medicinal chemistry. For (+)-Dihydrocalanolide A and its parent compound, (+)-Calanolide A, analogue design focuses on enhancing anti-HIV potency and selectivity, as well as improving pharmacokinetic properties.

Structure-activity relationship (SAR) studies have been pivotal in guiding these efforts. Research has concentrated on modifications at the three chiral centers (C-10, C-11, and C-12) and other parts of the tetracyclic coumarin (B35378) scaffold. mdpi.com One of the earliest and most significant findings was that reducing the Δ7,8 olefinic bond in (+)-Calanolide A to yield (+)-Dihydrocalanolide A resulted in a compound with comparable anti-HIV activity but a significantly improved pharmacokinetic profile. A comparative study in mice revealed that while both compounds had similar intravenous pharmacokinetics, the oral bioavailability of (+)-Dihydrocalanolide A was approximately 3.5-fold greater than that of (+)-Calanolide A. mdpi.comnih.gov

Further SAR studies have illuminated several key structural requirements for potent anti-HIV activity in the calanolide (B8761490) family:

Stereochemistry: The relative stereochemistry at C-10 and C-11 is considered essential for potent activity. mdpi.com Diastereomers with 10,11-trans-methylation generally exhibit the most potent effects. mdpi.com

C-12 Substitution: A hydroxyl group at the 12β position (S configuration) is generally associated with anti-HIV activity. mdpi.com However, replacing the hydroxyl with other hydrogen bond acceptors can also retain activity. mdpi.com

C-11 Methyl Group: The methyl group at C-11 was initially thought to be crucial, but studies on (±)-11-demethyl-calanolide A showed slightly more potent activity than (±)-calanolide A, suggesting this functionality may not be essential. mdpi.com

Ring C Modification: Entirely new approaches involve designing analogues with a modified or replaced C ring. Bioinspired pyrano[2,3-f]coumarin-based analogues have been synthesized where the C ring is replaced with nitrogen heterocycles or aromatic groups. mdpi.com

These insights are driving the design of new analogues with the goal of identifying candidates that not only possess high potency against wild-type and drug-resistant HIV strains but also have optimized absorption, distribution, metabolism, and excretion (ADME) profiles for clinical success.

Table 1: Selected Calanolide Analogues and Key Research Findings

Compound/AnalogueKey Structural ModificationReported Finding/ActivityReference
(+)-Dihydrocalanolide AReduction of Δ7,8 double bond of (+)-Calanolide A~3.5-fold greater oral bioavailability compared to (+)-Calanolide A with similar pharmacokinetic parameters. mdpi.comnih.gov
(±)-11-demethyl-calanolide ARemoval of the methyl group at C-11Slightly more potent anti-HIV activity than (±)-calanolide A, indicating the C-11 methyl is not essential for activity. mdpi.com
Costatolide ((-)-Calanolide B)Stereoisomer of (+)-Calanolide APossesses anti-HIV activity, though less potent than (+)-Calanolide A. Active against drug-resistant HIV strains. mdpi.comnih.gov
Dihydrocostatolide (B1217608)Reduction of Δ7,8 double bond of CostatolideInhibits low-passage clinical HIV-1 strains; effective against tuberculosis with an MIC of 3.13 μg/mL. nih.gov
Ring C-Opened AnaloguesReplacement of Ring C with nitrogen heterocycles or aromatic groupsA novel synthetic approach to mimic bioactive properties; some analogues showed moderate activity against HIV-1 enzymes. mdpi.com

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

While the primary focus of calanolide research has been on anti-HIV activity, the broader pharmacological potential of these compounds is an emerging area of interest. mdpi.comresearchgate.netnih.gov The mechanism of action for (+)-Calanolide A, and by extension (+)-Dihydrocalanolide A, as a non-nucleoside reverse transcriptase inhibitor (NNRTI) is unique. It binds to a distinct site on the HIV-1 reverse transcriptase enzyme, allowing it to remain active against viral strains that have developed resistance to other NNRTIs, such as those with the Y181C mutation. nih.govthieme-connect.com This distinct binding mode suggests the calanolide scaffold could be effective against other enzymes or biological targets.

Future research is poised to explore several potential therapeutic applications beyond HIV:

Antituberculosis Activity: There is evidence that calanolides possess activity against Mycobacterium tuberculosis. Dihydrocostatolide was identified as the most effective in one study, with a minimum inhibitory concentration (MIC) of 3.13 μg/mL. nih.gov (+)-Calanolide A also showed activity, which is particularly relevant for the treatment of patients co-infected with HIV and tuberculosis. lamsam-casalotti.org.uk Further investigation into the efficacy of (+)-Dihydrocalanolide A against various strains of M. tuberculosis is warranted.

Anticancer Potential: Preliminary reports suggest that calanolides may have anticancer properties. mdpi.comresearchgate.netnih.gov The specific mechanisms are not yet well-defined, but many natural product scaffolds exhibit activity across multiple therapeutic areas. Future studies could involve screening (+)-Dihydrocalanolide A against a panel of cancer cell lines and investigating potential mechanisms, such as apoptosis induction or cell cycle inhibition. mdpi.com

Antiparasitic and Antimicrobial Activity: The calanolide class has also been noted for potential antiparasitic and general antimicrobial effects. researchgate.netnih.gov This opens up broad avenues for screening against various pathogens to identify new leads for infectious diseases.

Mechanistic studies will be crucial to underpin these explorations. Understanding how (+)-Dihydrocalanolide A and its analogues interact with different biological targets at a molecular level will guide the development of these compounds for new therapeutic indications. nih.gov

Methodological Innovations in Calanolide Research and Synthesis

Progress in the study of complex natural products like (+)-Dihydrocalanolide A is intrinsically linked to advancements in research and synthesis methodologies. The initial discovery and development were hampered by the difficulty of isolating sufficient quantities from its natural source, Calophyllum lanigerum. researchgate.net This challenge has spurred innovation in several areas:

Total Synthesis: The development of robust and efficient total synthesis routes is paramount. While methods for preparing (+)-Calanolide A have been established, ongoing research aims to improve yields, reduce the number of steps, and create more versatile strategies that can be easily adapted to produce a wide range of analogues. google.com

Analogue Synthesis Strategies: Novel chemical reactions are being employed to create diverse libraries of calanolide analogues. For instance, one approach uses 5-hydroxy-2,2-dimethyl-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one as a scaffold and employs methods like Suzuki cross-coupling and Mannich reactions to introduce novel functionalities in place of the C ring. mdpi.com Such strategies accelerate the exploration of the chemical space around the calanolide core.

Computational Modeling: In silico tools are playing an increasingly important role. Quantitative structure-activity relationship (QSAR) models have been used to study and predict the cell permeability of HIV-1 reverse transcriptase inhibitors, including calanolides. nih.gov Molecular docking studies help to visualize how compounds like (+)-Dihydrocalanolide A bind to their target enzymes, providing insights that can guide the rational design of more potent analogues. mdpi.comresearchgate.net

Purification and Analytical Techniques: Advances in chromatographic techniques, such as high-performance liquid chromatography (HPLC), are essential for the purification and analysis of both naturally-derived and synthetic calanolides. google.com

These methodological innovations are critical for overcoming supply issues, accelerating the drug discovery process, and enabling a deeper understanding of the compound's biological activity. nih.gov

Challenges and Opportunities in the Academic Research Trajectory of (+)-Dihydrocalanolide A

The academic pursuit of (+)-Dihydrocalanolide A as a drug candidate faces both significant hurdles and compelling opportunities, reflecting the broader landscape of academic drug discovery. nih.govnih.gov

Challenges:

Funding and Resources: Academic research is often constrained by limited funding, which can be a major barrier for long-term projects involving complex synthesis, extensive biological testing, and preclinical development. exlibrisgroup.comresearchgate.net

Complexity of Synthesis: The multi-step, stereospecific synthesis required for (+)-Dihydrocalanolide A and its analogues is technically demanding and resource-intensive, posing a challenge for academic labs that may lack the infrastructure of large pharmaceutical companies. researchgate.net

Translational Gap: Bridging the gap between a promising compound in the lab and a viable clinical candidate (the "translational gap") is a well-known challenge. nih.gov It requires expertise in pharmacology, toxicology, and regulatory affairs that may not be readily available in a typical academic setting.

Low Therapeutic Index: Early reports on Calanolide A indicated a low therapeutic index, which can be a significant hurdle for clinical development. researchgate.net While (+)-Dihydrocalanolide A offers improved bioavailability, ensuring a sufficient therapeutic window remains a key challenge.

Opportunities:

Unique Mechanism of Action: The ability of calanolides to inhibit NNRTI-resistant HIV-1 strains provides a powerful rationale for their continued development. nih.gov This positions them as potentially valuable components of combination therapies for treatment-experienced patients.

Improved Pharmacokinetics: The superior oral bioavailability of (+)-Dihydrocalanolide A over its parent compound is a major opportunity. mdpi.comnih.gov This property makes it a more attractive clinical candidate and a strong starting point for further analogue development.

Potential for New Applications: The emerging evidence for antituberculosis and anticancer activities presents exciting new research avenues that could attract funding and broaden the compound's therapeutic impact. nih.govresearchgate.netnih.gov

Collaborative Models: The challenges of academic drug discovery are increasingly being met with collaborative models. Partnerships between academic institutions, government agencies (like the National Cancer Institute, which was involved in early calanolide development), and pharmaceutical companies can provide the necessary resources and expertise to advance promising compounds like (+)-Dihydrocalanolide A through the development pipeline. lamsam-casalotti.org.uk

The future of (+)-Dihydrocalanolide A research lies in leveraging its unique biological profile and improved pharmacokinetics. By embracing innovative synthetic and computational methods and fostering collaborative partnerships, the academic community can continue to unlock the therapeutic potential of this fascinating natural product.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.